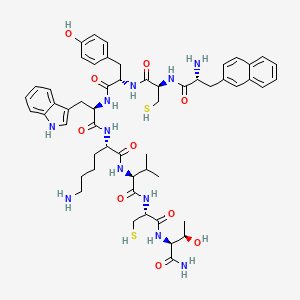
Angiopeptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angiopeptin is a synthetic cyclic octapeptide analogue of somatostatin. It is known for its potent inhibitory effects on growth hormone release and insulin-like growth factor-1 (IGF-1) production. This compound has been extensively studied for its therapeutic potential in treating various vascular diseases, including its ability to inhibit myointimal proliferation in vascular injury models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Angiopeptin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product. The process ensures high purity and yield, making it suitable for therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: Angiopeptin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for maintaining its cyclic structure.
Reduction: Reduction reactions can break disulfide bonds, leading to linearization of the peptide.
Substitution: Substitution reactions can modify specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Cyclic this compound with disulfide bonds.
Reduction: Linearized this compound.
Substitution: Modified this compound with altered amino acid residues.
Aplicaciones Científicas De Investigación
Angiopeptin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Medicine: Explored for its therapeutic potential in treating acromegaly, secreting gastrointestinal tumors, and preventing restenosis after angioplasty
Industry: Utilized in the development of peptide-based therapeutics and drug delivery systems.
Mecanismo De Acción
Angiopeptin exerts its effects by binding to somatostatin receptors, particularly sst2 and sst5 receptors. This binding inhibits the release of growth hormone and IGF-1, leading to reduced cellular proliferation and migration. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the stimulation of extracellular acidification . These actions contribute to its therapeutic effects in vascular diseases and tumor growth inhibition .
Comparación Con Compuestos Similares
Angiopeptin is unique among somatostatin analogues due to its cyclic structure and specific receptor binding profile. Similar compounds include:
Lanreotide: Another somatostatin analogue used for treating acromegaly and neuroendocrine tumors.
Octreotide: A synthetic octapeptide with similar inhibitory effects on growth hormone release.
Pasireotide: A multireceptor-targeted somatostatin analogue with broader receptor binding affinity.
This compound stands out due to its potent inhibitory effects on myointimal proliferation and its potential for preventing restenosis after vascular injury .
Propiedades
Fórmula molecular |
C54H71N11O10S2 |
|---|---|
Peso molecular |
1098.3 g/mol |
Nombre IUPAC |
(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C54H71N11O10S2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |
Clave InChI |
UGVPPRZHXAMSJP-SCTWWAJVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
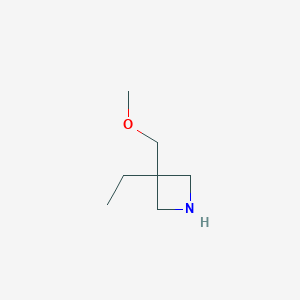
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)
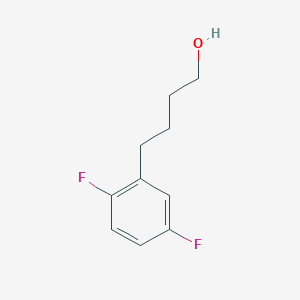

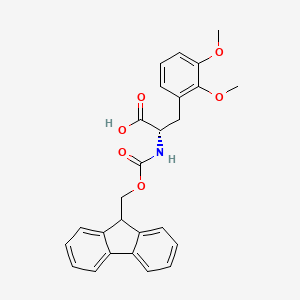
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)
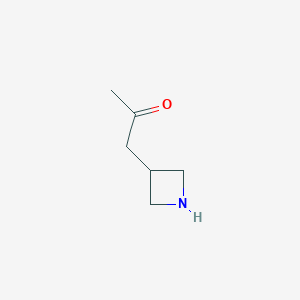
![17-ethynyl-3-methoxy-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12285984.png)

